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molecular formula C8H8N2O4 B018274 3-NITRO-4-ACETAMIDOPHENOL CAS No. 7403-75-0

3-NITRO-4-ACETAMIDOPHENOL

Cat. No. B018274
M. Wt: 196.16 g/mol
InChI Key: OZZKMZSOGAOIFX-UHFFFAOYSA-N
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Patent
US04888025

Procedure details

150 ml of epichlorohydrin are added, at ambient temperature, to a solution of 0.376 mol (73.7 g) of 3-nitro-4-acetylaminophenol in 375 ml of 1.1N sodium hydroxide solution. The reaction medium is left to stand at ambient temperature for 48 hours, with thorough stirring, and the expected product which has precipitated is then filtered off. After drying in vacuo and recrystallisation from benzene, this product melts at 123° C.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
73.7 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[O:5][CH2:4]1)Cl.[N+:6]([C:9]1[CH:10]=[C:11]([OH:19])[CH:12]=[CH:13][C:14]=1[NH:15][C:16](=[O:18])[CH3:17])([O-:8])=[O:7]>[OH-].[Na+]>[N+:6]([C:9]1[CH:10]=[C:11]([CH:12]=[CH:13][C:14]=1[NH:15][C:16](=[O:18])[CH3:17])[O:19][CH2:1][CH:3]1[O:5][CH2:4]1)([O-:8])=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
73.7 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1NC(C)=O)O
Name
Quantity
375 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction medium is left
CUSTOM
Type
CUSTOM
Details
the expected product which has precipitated
FILTRATION
Type
FILTRATION
Details
is then filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying in vacuo and recrystallisation from benzene

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(OCC2CO2)C=CC1NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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